(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-19(14-9-18(26-20-14)15-2-1-7-23-15)21-6-5-13(10-21)12-3-4-16-17(8-12)25-11-24-16/h1-4,7-9,13H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOSUCSBLQJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, with a molecular formula of C19H16N2O5 and a molecular weight of 352.346 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The IUPAC name for the compound is [3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone. Its structure features a pyrrolidine ring connected to a benzodioxole moiety and an isoxazole derivative, contributing to its unique pharmacological profile.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have shown significant antibacterial properties. For instance, derivatives such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles were tested against various bacterial strains and demonstrated high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM against Sarcina and Staphylococcus aureus .
- Antiviral Activity : The isoxazole moiety is often associated with antiviral properties. Research on similar compounds has shown effectiveness in inhibiting viral replication in cell lines, indicating that the subject compound may also possess antiviral capabilities .
The biological activity of this compound can be attributed to:
- Interaction with Enzymatic Targets : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Modulation of Signaling Pathways : It may influence cellular signaling pathways that regulate immune responses or apoptosis.
Study on Antibacterial Activity
A study focused on synthesizing and characterizing various derivatives of benzo[d][1,3]dioxole indicated that compounds similar to the subject compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics .
Antiviral Evaluation
In another study evaluating the antiviral potential of related compounds, it was found that specific derivatives demonstrated robust inhibition of HIV replication without cytotoxic effects on host cells. This suggests that the structural features present in this compound could similarly confer antiviral properties .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O5 |
| Molecular Weight | 352.346 g/mol |
| Antibacterial MIC | 80 - 110 nM |
| Antiviral Activity | Inhibition of HIV |
Comparison with Similar Compounds
Key Compounds and Modifications:
Compound 4e (): Structure: (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone. Substituents: tert-butyl pyrazole, pyrrolidine, and benzo[d][1,3]dioxole.
Compound 6f (): Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone. Substituents: Pyrrolidinone instead of pyrrolidine. Bioactivity: IR peaks at 1681 cm⁻¹ (ketone C=O) suggest similar reactivity to the target compound .
Compound 7a (): Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. Substituents: Thiophene and pyrazole with amino/cyano groups. Synthesis: Uses 1,4-dioxane and triethylamine, differing from the target compound’s likely coupling methods .
Structural Comparison Table:
Physicochemical Properties
Melting Points and Spectral Data:
Comparative Methods:
Target Compound: Likely synthesized via coupling of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with 5-(furan-2-yl)isoxazole-3-carbonyl chloride under basic conditions (e.g., triethylamine in dioxane) .
Compound 4e (): Prepared via nucleophilic substitution of a dihydropyrazole intermediate with pyrrolidine, yielding 95% .
Compound 6g (): Piperazine derivative synthesized via similar coupling (87% yield) using dropwise benzoyl chloride addition .
Reaction Efficiency:
- Yields for benzo[d][1,3]dioxole-containing analogues often exceed 85% , suggesting robust synthetic protocols for the target compound.
Bioactivity and Mechanism
- Antibacterial Potential: The benzo[d][1,3]dioxole moiety is linked to membrane disruption in Gram-positive bacteria . The furan-isoxazole group may enhance solubility and target penetration compared to phenyl or tert-butyl substituents.
- Structure-Activity Relationship (SAR):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
